molecular formula C4H4ClN3OS2 B1394199 2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide CAS No. 36950-05-7

2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide

Cat. No. B1394199
CAS RN: 36950-05-7
M. Wt: 209.7 g/mol
InChI Key: FODVTALANRXBPI-UHFFFAOYSA-N
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Description

2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide is a chemical compound with the molecular formula C4H4ClN3OS2 . It is a derivative of thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of 2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide consists of a thiadiazole ring attached to an acetamide group . The thiadiazole ring is a versatile scaffold widely studied in medicinal chemistry .

Scientific Research Applications

HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors

  • A series of 1,2,3-thiadiazole thioacetanilide derivatives, including compounds similar to 2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide, have shown effectiveness as HIV-1 non-nucleoside reverse transcriptase inhibitors. These compounds demonstrated potent anti-HIV activities in cell-based assays, with certain derivatives inhibiting HIV-1 replication at nanomolar concentrations (Zhan et al., 2008).

Anticancer Activities

  • Some derivatives of 2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide have been synthesized and tested for their anticancer activities. These compounds showed significant anticancer activity against various human tumor cell lines, particularly melanoma-type cell lines (Duran & Demirayak, 2012).

Synthesis and Chemical Properties

  • Innovative methods for synthesizing derivatives of 2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide have been developed, focusing on environmentally friendly conditions and efficient reaction times. These methods provide new avenues for producing these compounds, which can be used in various scientific applications (Wang et al., 2010).

Antileishmanial Activity

  • Research has shown that certain (1,3,4-thiadiazol-2-ylthio)acetamides derived from 5-nitrofuran, related to 2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide, have potent antileishmanial activity. These compounds outperformed standard drugs in inhibiting Leishmania major, indicating their potential in treating leishmaniasis (Vosooghi et al., 2015).

Antibacterial Agents

  • Thiadiazole derivatives, including those similar to 2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide, have been synthesized and evaluated for their antibacterial properties. These compounds exhibited a range of activities against various bacterial strains, suggesting their potential use in antibacterial therapy (Tamer & Qassir, 2019).

Antitumor Evaluation

  • Novel N-substituted-2-amino-1,3,4-thiadiazoles, structurally related to 2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide, have been synthesized and evaluated for their antitumor properties. These compounds showed promising results in cytotoxicity and antioxidant activities (Hamama et al., 2013).

Safety And Hazards

The safety and hazards associated with 2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide are not explicitly detailed in the retrieved sources. It is recommended to refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and hazard information .

properties

IUPAC Name

2-[(3-chloro-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3OS2/c5-3-7-4(11-8-3)10-1-2(6)9/h1H2,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODVTALANRXBPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)SC1=NC(=NS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676585
Record name 2-[(3-Chloro-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide

CAS RN

36950-05-7
Record name 2-[(3-Chloro-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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